molecular formula C17H15N3O3 B7716841 methyl 2-(2-methylimidazo[1,2-a]pyridine-3-carboxamido)benzoate

methyl 2-(2-methylimidazo[1,2-a]pyridine-3-carboxamido)benzoate

Cat. No. B7716841
M. Wt: 309.32 g/mol
InChI Key: KUECLCAUBHRQDU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-(2-methylimidazo[1,2-a]pyridine-3-carboxamido)benzoate, also known as MIP, is a chemical compound that has been widely used in scientific research. It is a synthetic compound that is structurally similar to the naturally occurring compound, N-methyl-N-nitrosourea (MNU). MIP has been used in various scientific studies to investigate its mechanism of action, biochemical and physiological effects, and potential applications in the field of medicine.

Mechanism of Action

The mechanism of action of methyl 2-(2-methylimidazo[1,2-a]pyridine-3-carboxamido)benzoate is not fully understood. However, it is believed to act as a DNA alkylating agent, causing damage to DNA and inhibiting cell division. This mechanism of action is similar to that of other chemotherapeutic agents, such as cisplatin and carboplatin.
Biochemical and Physiological Effects:
methyl 2-(2-methylimidazo[1,2-a]pyridine-3-carboxamido)benzoate has been shown to have a number of biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, as well as inhibit cell proliferation. methyl 2-(2-methylimidazo[1,2-a]pyridine-3-carboxamido)benzoate has also been shown to have anti-inflammatory effects and has been used in studies investigating its potential as an anti-inflammatory agent. Additionally, methyl 2-(2-methylimidazo[1,2-a]pyridine-3-carboxamido)benzoate has been shown to have antioxidant properties and has been used in studies investigating its potential as an antioxidant.

Advantages and Limitations for Lab Experiments

One of the main advantages of using methyl 2-(2-methylimidazo[1,2-a]pyridine-3-carboxamido)benzoate in lab experiments is its synthetic nature, which allows for precise control over the compound's properties and purity. Additionally, methyl 2-(2-methylimidazo[1,2-a]pyridine-3-carboxamido)benzoate has been shown to have a relatively low toxicity compared to other chemotherapeutic agents, making it a potentially safer alternative. However, one of the limitations of using methyl 2-(2-methylimidazo[1,2-a]pyridine-3-carboxamido)benzoate in lab experiments is its relatively high cost compared to other compounds.

Future Directions

There are a number of potential future directions for research involving methyl 2-(2-methylimidazo[1,2-a]pyridine-3-carboxamido)benzoate. One area of interest is its potential as a chemotherapeutic agent for the treatment of various types of cancer. Additionally, further research is needed to fully understand the mechanism of action of methyl 2-(2-methylimidazo[1,2-a]pyridine-3-carboxamido)benzoate and its effects on various biological systems. Finally, research is needed to investigate the potential use of methyl 2-(2-methylimidazo[1,2-a]pyridine-3-carboxamido)benzoate in combination with other compounds to enhance its therapeutic effects.

Synthesis Methods

Methyl 2-(2-methylimidazo[1,2-a]pyridine-3-carboxamido)benzoate can be synthesized through a multi-step process involving the condensation of 2-methylimidazo[1,2-a]pyridine-3-carboxylic acid with methyl anthranilate, followed by the addition of thionyl chloride and methanol. The resulting product is then purified through column chromatography and recrystallization.

Scientific Research Applications

Methyl 2-(2-methylimidazo[1,2-a]pyridine-3-carboxamido)benzoate has been widely used in scientific research to investigate its potential applications in the field of medicine. It has been shown to have anti-cancer properties and has been used in various studies to investigate its potential as a chemotherapeutic agent. methyl 2-(2-methylimidazo[1,2-a]pyridine-3-carboxamido)benzoate has also been used in studies investigating its potential as a neuroprotective agent, as well as its effects on the immune system.

properties

IUPAC Name

methyl 2-[(2-methylimidazo[1,2-a]pyridine-3-carbonyl)amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O3/c1-11-15(20-10-6-5-9-14(20)18-11)16(21)19-13-8-4-3-7-12(13)17(22)23-2/h3-10H,1-2H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUECLCAUBHRQDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C=CC=CC2=N1)C(=O)NC3=CC=CC=C3C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-[(2-methylimidazo[1,2-a]pyridine-3-carbonyl)amino]benzoate

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